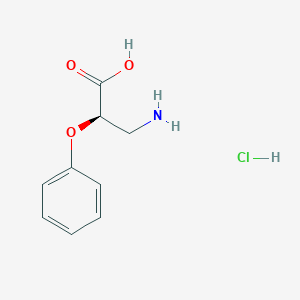![molecular formula C9H17NO3S B13256965 6-Oxaspiro[4.5]decane-9-sulfonamide](/img/structure/B13256965.png)
6-Oxaspiro[4.5]decane-9-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxaspiro[45]decane-9-sulfonamide is a chemical compound with the molecular formula C9H17NO3S It features a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom
Preparation Methods
The synthesis of 6-Oxaspiro[4.5]decane-9-sulfonamide involves several steps. One common method starts with the formation of the spirocyclic core, which can be achieved through a stereoselective synthesis route. This involves the use of specific reagents and catalysts to ensure the correct spatial arrangement of atoms. For instance, the reaction of a suitable precursor with ethylene glycol under acidic conditions can lead to the formation of the spirocyclic structure . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
6-Oxaspiro[4.5]decane-9-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of sulfonic acids, while reduction may yield sulfonamides with different substituents .
Scientific Research Applications
6-Oxaspiro[4.5]decane-9-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-Oxaspiro[4.5]decane-9-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can lead to changes in the activity of these targets, potentially resulting in various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
6-Oxaspiro[4.5]decane-9-sulfonamide can be compared with other spirocyclic compounds, such as:
1,6-Dioxaspiro[4.5]decane: This compound features a similar spirocyclic core but with different functional groups, leading to different chemical and biological properties.
1,6,9-Tri-oxaspiro[4.5]decane:
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NO3S |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
6-oxaspiro[4.5]decane-9-sulfonamide |
InChI |
InChI=1S/C9H17NO3S/c10-14(11,12)8-3-6-13-9(7-8)4-1-2-5-9/h8H,1-7H2,(H2,10,11,12) |
InChI Key |
ITSHPCZIPYHKTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


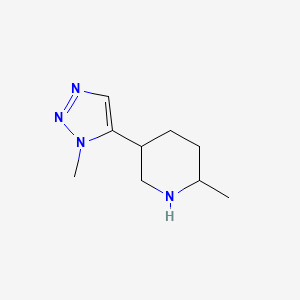
amine](/img/structure/B13256890.png)
![3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13256896.png)
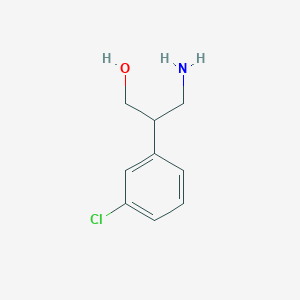




![1-[4-(Pentyloxy)phenyl]ethan-1-ol](/img/structure/B13256946.png)
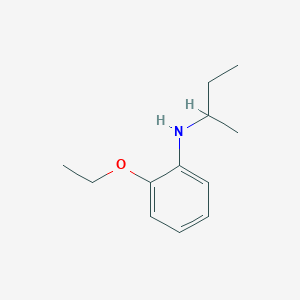
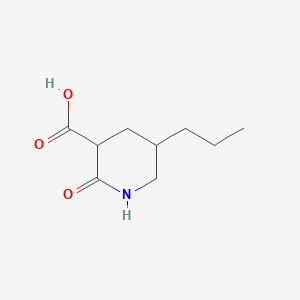
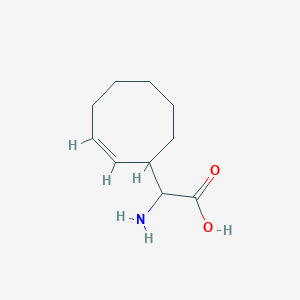
![2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B13256966.png)
